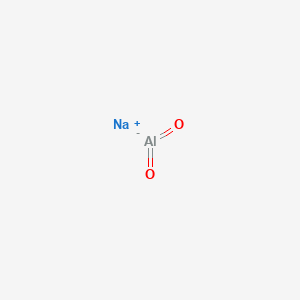

Sodium aluminate

Cat. No. B1169943

Key on ui cas rn:

1302-42-7

InChI Key:

Attention: For research use only. Not for human or veterinary use.

Patent

US06193844B1

Procedure details

A sol of an amorphous sodium aluminosilicate was prepared as follows. A heel of 1.5 liters of water was heated to reflux. Two feed solutions were added to the heel over a six hour period while maintaining the temperature at 90-95 degrees C. with vigorous agitation. The first feed solution was 1.2 liters of a 2% silicic acid prepared from a sodium silicate solution diluted to 2 percent SiO2 content and passed through a cation exchange resin in the hydrogen form. The second feed solution was 1.2 liters of a sodium aluminate solution prepared by dissolving 42 g of sodium aluminate in distilled water and diluting. The resulting sodium aluminate sol was deionized and concentrated but had a flocculated appearance. The sol was deaggregated by passing the sol through a cation exchange resin in the hydrogen form followed by an anion exchange resin to give a clear-translucent dispersion of the sol. The particle size was measured by transmission electron microscopy to be about 15 nanometers and the solids were found to be 0.72 percent by weight. The sol performed very effectively as a microparticle in a retention and drainage aid system. The performance was equal to that of bentonite.

[Compound]

Name

SiO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Si:1](O)([OH:4])([OH:3])[OH:2].[Si:6]([O-])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+].[Na+].[Na+].[H][H].O=[Al-:18]=O.[Na+]>O>[O-:3][Si:1]([O-:4])=[O:2].[O-:8][Si:6]([O-:9])=[O:7].[Na+:11].[Al+3:18] |f:1.2.3.4.5,7.8,10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](O)(O)(O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

|

Step Three

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

reactant

|

|

Smiles

|

O=[Al-]=O.[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

O=[Al-]=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[Al-]=O.[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

92.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Two feed solutions were added to the heel over a six hour period

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluting

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear-translucent dispersion of the sol. The particle size

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06193844B1

Procedure details

A sol of an amorphous sodium aluminosilicate was prepared as follows. A heel of 1.5 liters of water was heated to reflux. Two feed solutions were added to the heel over a six hour period while maintaining the temperature at 90-95 degrees C. with vigorous agitation. The first feed solution was 1.2 liters of a 2% silicic acid prepared from a sodium silicate solution diluted to 2 percent SiO2 content and passed through a cation exchange resin in the hydrogen form. The second feed solution was 1.2 liters of a sodium aluminate solution prepared by dissolving 42 g of sodium aluminate in distilled water and diluting. The resulting sodium aluminate sol was deionized and concentrated but had a flocculated appearance. The sol was deaggregated by passing the sol through a cation exchange resin in the hydrogen form followed by an anion exchange resin to give a clear-translucent dispersion of the sol. The particle size was measured by transmission electron microscopy to be about 15 nanometers and the solids were found to be 0.72 percent by weight. The sol performed very effectively as a microparticle in a retention and drainage aid system. The performance was equal to that of bentonite.

[Compound]

Name

SiO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Si:1](O)([OH:4])([OH:3])[OH:2].[Si:6]([O-])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+].[Na+].[Na+].[H][H].O=[Al-:18]=O.[Na+]>O>[O-:3][Si:1]([O-:4])=[O:2].[O-:8][Si:6]([O-:9])=[O:7].[Na+:11].[Al+3:18] |f:1.2.3.4.5,7.8,10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](O)(O)(O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

|

Step Three

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

reactant

|

|

Smiles

|

O=[Al-]=O.[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

O=[Al-]=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[Al-]=O.[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

92.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Two feed solutions were added to the heel over a six hour period

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluting

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear-translucent dispersion of the sol. The particle size

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |